molecular formula C11H16N2O2 B128307 4-Pyridinecarboxylic acid, 3-(propylamino)-, ethyl ester CAS No. 151323-47-6

4-Pyridinecarboxylic acid, 3-(propylamino)-, ethyl ester

Cat. No. B128307
M. Wt: 208.26 g/mol
InChI Key: XHZLGPWPLPDQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridinecarboxylic acid, 3-(propylamino)-, ethyl ester, commonly known as Ethyl 4-pyridin-3-ylaminopropionate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and is synthesized using specific methods.

Mechanism Of Action

The mechanism of action of Ethyl 4-pyridin-3-ylaminopropionate is not fully understood. However, studies have shown that it has a chelating effect on metal ions such as copper and zinc. It has also been suggested that it may inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.

Biochemical And Physiological Effects

Ethyl 4-pyridin-3-ylaminopropionate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This effect may contribute to its potential as a therapeutic agent for Alzheimer's disease. Additionally, it has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 4-pyridin-3-ylaminopropionate in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on Ethyl 4-pyridin-3-ylaminopropionate. One area of focus is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Additionally, research on its use as a fluorescent probe for metal ions in biological systems may lead to new diagnostic and imaging tools. Finally, its potential as a catalyst for organic reactions is an area of interest for synthetic chemists.

Synthesis Methods

Ethyl 4-pyridin-3-ylaminopropionate is synthesized by reacting 4-pyridinecarboxylic acid with propylamine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is purified through column chromatography. This synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

Ethyl 4-pyridin-3-ylaminopropionate has various scientific research applications. It has been used as a ligand in the design and synthesis of metal complexes for catalytic reactions. It has also been studied for its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Furthermore, it has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

151323-47-6

Product Name

4-Pyridinecarboxylic acid, 3-(propylamino)-, ethyl ester

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 3-(propylamino)pyridine-4-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-6-13-10-8-12-7-5-9(10)11(14)15-4-2/h5,7-8,13H,3-4,6H2,1-2H3

InChI Key

XHZLGPWPLPDQDE-UHFFFAOYSA-N

SMILES

CCCNC1=C(C=CN=C1)C(=O)OCC

Canonical SMILES

CCCNC1=C(C=CN=C1)C(=O)OCC

synonyms

4-Pyridinecarboxylicacid,3-(propylamino)-,ethylester(9CI)

Origin of Product

United States

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